molecular formula C17H15F4N3O2S B10945802 N-(3-methylphenyl)-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide

N-(3-methylphenyl)-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide

Cat. No.: B10945802
M. Wt: 401.4 g/mol
InChI Key: XKFRNAUHJYQIHD-UHFFFAOYSA-N
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Description

N~1~-(3-METHYLPHENYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is a synthetic organic compound that belongs to the class of hydrazinecarbothioamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-METHYLPHENYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves the following steps:

    Formation of the hydrazinecarbothioamide core: This can be achieved by reacting a suitable hydrazine derivative with a thiocarbonyl compound under controlled conditions.

    Introduction of the 3-methylphenyl group: This step involves the substitution of a hydrogen atom on the hydrazinecarbothioamide core with a 3-methylphenyl group, usually through a nucleophilic aromatic substitution reaction.

    Attachment of the 3-(1,1,2,2-tetrafluoroethoxy)benzoyl group: This is typically done via an acylation reaction, where the hydrazinecarbothioamide core is reacted with a 3-(1,1,2,2-tetrafluoroethoxy)benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-METHYLPHENYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine or amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials, such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N1-(3-METHYLPHENYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.

    Protein interactions: It may modulate protein-protein interactions, affecting cellular signaling pathways and biological processes.

    Receptor binding: The compound could act as an agonist or antagonist of specific receptors, influencing cellular responses and physiological functions.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(3-METHYLPHENYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE: This compound is unique due to its specific substitution pattern and functional groups.

    N~1~-(3-METHYLPHENYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE: Similar compounds may include other hydrazinecarbothioamides with different substituents on the phenyl and benzoyl rings.

Uniqueness

The uniqueness of N1-(3-METHYLPHENYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the 3-methylphenyl and 3-(1,1,2,2-tetrafluoroethoxy)benzoyl groups may enhance its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H15F4N3O2S

Molecular Weight

401.4 g/mol

IUPAC Name

1-(3-methylphenyl)-3-[[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]amino]thiourea

InChI

InChI=1S/C17H15F4N3O2S/c1-10-4-2-6-12(8-10)22-16(27)24-23-14(25)11-5-3-7-13(9-11)26-17(20,21)15(18)19/h2-9,15H,1H3,(H,23,25)(H2,22,24,27)

InChI Key

XKFRNAUHJYQIHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NNC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F

Origin of Product

United States

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